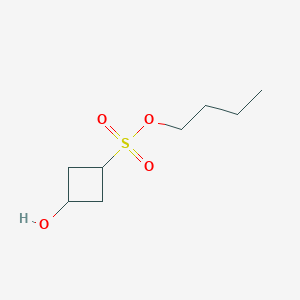

Butyl 3-hydroxycyclobutane-1-sulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O4S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

butyl 3-hydroxycyclobutane-1-sulfonate |

InChI |

InChI=1S/C8H16O4S/c1-2-3-4-12-13(10,11)8-5-7(9)6-8/h7-9H,2-6H2,1H3 |

InChI Key |

BTBVOTJUJGCVAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)(=O)C1CC(C1)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Butyl 3 Hydroxycyclobutane 1 Sulfonate

Established Synthetic Routes and Reaction Conditions

Established synthetic strategies for molecules with a cyclobutane (B1203170) framework typically rely on the formation of a suitable cyclobutane precursor, followed by functional group manipulation. A logical and established pathway to Butyl 3-hydroxycyclobutane-1-sulfonate involves the synthesis of a 3-hydroxycyclobutane-1-sulfonic acid intermediate, followed by esterification with butanol.

The primary precursors for the final esterification step are 3-hydroxycyclobutane-1-sulfonic acid and n-butanol . The synthesis of the key cyclobutane precursor itself can be approached from readily available and inexpensive starting materials. One scalable method reported for preparing cyclobutane hydroxy acids involves a double-alkylation reaction where the dianion of an acetic acid derivative is treated with epichlorohydrin (B41342) acs.orgbaranlab.org. A particularly relevant and well-documented precursor is 3-oxocyclobutane-1-carboxylic acid , which can be prepared via the cyclization of a dialkyl malonate with 1,3-dihaloacetone derivatives google.com.

Once 3-oxocyclobutane-1-carboxylic acid is obtained, a synthetic sequence would involve:

Stereoselective reduction of the ketone at the C-3 position to yield a cis- or trans-3-hydroxycyclobutane-1-carboxylic acid.

Conversion of the carboxylic acid to a sulfonic acid. This is a complex transformation that could proceed through multiple steps, such as reduction to an alcohol, conversion to a halide, and subsequent nucleophilic substitution with a sulfite (B76179) source.

Esterification of the resulting 3-hydroxycyclobutane-1-sulfonic acid with n-butanol to form the final product.

An alternative, more direct route involves the sulfonylation of an alcohol. A common and widely used method for forming sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of an amine base eurjchem.com. This would make 3-(butan-1-yloxy)cyclobutane-1-sulfonyl chloride and a subsequent hydrolysis or a related pathway a potential, though less direct, route to the target compound's precursors.

The final step, the esterification of 3-hydroxycyclobutane-1-sulfonic acid with n-butanol, is critical. The formation of sulfonate esters is typically achieved by reacting a sulfonic acid with an alcohol ileechem.com.

Catalysts : The reaction generally requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to facilitate the esterification ileechem.com. The mechanism requires the alcohol to be protonated for the reaction to occur, which necessitates highly acidic conditions acs.orgacs.org.

Temperature : Reaction temperatures are carefully controlled to optimize yield and purity, often ranging from 50°C to 100°C ileechem.com. It is crucial to note that extreme conditions, such as high temperatures in anhydrous environments with high concentrations of both sulfonic acid and alcohol, are needed to promote sulfonate ester formation acs.orgacs.org.

Solvent : In many cases, an excess of the alcohol reactant (n-butanol) can serve as both the solvent and a reactant. The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the product ileechem.com.

A summary of typical conditions for sulfonic acid esterification is presented below.

| Parameter | Condition | Rationale / Reference |

| Reactants | 3-hydroxycyclobutane-1-sulfonic acid, n-butanol | Direct esterification |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Protonates the alcohol, activating it for nucleophilic attack by the sulfonate anion ileechem.comacs.orgacs.org. |

| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction while minimizing degradation ileechem.com. |

| Solvent | Excess n-butanol or inert solvent with water removal | Drives reaction equilibrium towards product formation ileechem.com. |

| Key Control | Anhydrous conditions | Water inhibits the reaction; its presence must be minimized for efficient ester formation acs.orgacs.org. |

Following the reaction, a standard workup procedure is employed. This typically involves cooling the reaction mixture, neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), and extracting the product into an organic solvent. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities.

Purification of the crude this compound can be achieved through several methods:

Silica Gel Flash Chromatography : This is a common method for purifying sulfonate esters, especially those containing other functional groups like a hydroxyl group that may preclude distillation nih.gov.

Recrystallization : If the compound is a solid at room temperature, recrystallization from an appropriate solvent system can be an effective method for achieving high purity.

Distillation : While sulfonate esters can be purified by distillation, their thermal stability must be considered. The presence of the strained cyclobutane ring and the hydroxyl group may make the target compound susceptible to decomposition at high temperatures.

The choice of purification method depends on the physical properties of the final compound and the nature of any impurities present.

Alternative and Emerging Synthetic Approaches to Cyclobutane Sulfonates

While the established routes provide reliable access to cyclobutane structures, modern synthetic chemistry offers several emerging alternatives.

C–H Functionalization : This approach uses C–H bonds as latent functional groups, offering a more atom- and step-economical synthesis acs.org. A strategy could be envisioned where a pre-existing cyclobutane ring is functionalized directly at the desired positions, potentially bypassing the need for more complex cycloaddition or ring-closing strategies acs.org.

Photochemical and Electrochemical Methods : [2+2] photocycloaddition is a classic method for forming cyclobutane rings, though controlling heterodimerization can be challenging baranlab.org. More recently, electrochemical synthesis in continuous flow setups has been demonstrated as a scalable and robust method for forging cyclobutane rings from linear precursors acs.orgresearchgate.net.

Modern Sulfonylation Catalysis : For the ester formation step, newer, milder methods are being developed. An indium-catalyzed protocol allows for the efficient sulfonylation of alcohols under mild conditions organic-chemistry.orgeurjchem.com. Electro-oxidation has also emerged as a green method for generating arylsulfonate esters from phenols and sodium arenesulfinates, showcasing the potential for catalyst-driven, oxidant-free transformations organic-chemistry.orgresearchgate.net.

Stereocontrol and Enantioselective Synthesis Considerations

The structure of this compound contains two stereocenters at positions C-1 and C-3 of the cyclobutane ring. This gives rise to the possibility of cis and trans diastereomers. Achieving control over this relative stereochemistry is a key challenge.

Diastereoselective Synthesis : The relative stereochemistry can often be controlled during the synthesis of the cyclobutane ring itself or through a subsequent stereoselective reduction. For example, the reduction of a 3-oxocyclobutane precursor can be influenced by the choice of reducing agent and reaction conditions to favor either the cis or trans hydroxy derivative. A diastereoselective synthesis of a cyclobutane hydroxy acid has been reported where a magnesium chelate templates the final ring-closing alkylation, delivering a single diastereomer acs.orgbaranlab.org.

Enantioselective Synthesis : Producing a single enantiomer of the target compound requires an asymmetric synthesis. This is a formidable challenge for strained ring systems thieme-connect.de. Recent advances include:

Organocatalysis and Biocatalysis : These fields have provided new, eco-friendly approaches to chiral cyclobutane-containing molecules with high stereocontrol nih.govresearchgate.net.

Cascade Reactions : A method involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives chemistryviews.org.

Enantioselective Borylation : The desymmetrization of meso-cyclobutenes using copper catalysis can produce chiral cyclobutylboronates, which are versatile intermediates for accessing a variety of chiral cyclobutane derivatives thieme-connect.de.

Scalability and Process Chemistry Aspects of Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges, particularly for strained molecules like cyclobutanes.

Scalable Ring Formation : Not all methods for creating cyclobutane rings are amenable to large-scale production. However, certain approaches have been specifically designed for scalability. The aforementioned Merck process, which uses inexpensive starting materials like 4-methoxyphenylacetic acid and epichlorohydrin, is one such example acs.orgbaranlab.org. Similarly, a scalable synthesis of a cyclobutane diacid via photodimerization of trans-cinnamic acid has been demonstrated rsc.org.

Flow Chemistry : Continuous flow processes, such as the electrochemical synthesis of a cyclobutane intermediate, offer significant advantages for scalability. They allow for better control over reaction parameters, improved safety, and the potential for producing kilogram-scale quantities acs.orgresearchgate.net.

Process Control for Esterification : The formation of sulfonate esters requires careful process control. The reaction often involves highly acidic and anhydrous conditions, which can be corrosive and hazardous on a large scale acs.orgacs.org. A key finding in pharmaceutical process chemistry is that sulfonate ester formation can be completely avoided if any acid present is neutralized with a slight excess of base, highlighting the sensitivity and reactivity of these systems acs.orgacs.org. This underscores the need for precise stoichiometric control and monitoring during a large-scale synthesis.

Chemical Reactivity and Mechanistic Pathways of Butyl 3 Hydroxycyclobutane 1 Sulfonate

Reactivity of the Hydroxyl Functional Group

The secondary alcohol at the C-3 position of the cyclobutane (B1203170) ring is a key site for chemical modification. Its reactivity is typical of secondary alcohols, participating in nucleophilic substitutions, derivatizations, and redox reactions.

The lone pairs of electrons on the hydroxyl oxygen allow it to act as a nucleophile. This enables a variety of derivatization reactions, primarily through reaction with electrophiles. Common transformations include esterification and etherification, which replace the hydroxyl proton with an acyl or alkyl group, respectively. For these reactions to proceed efficiently, the alcohol is often deprotonated with a non-nucleophilic base to form a more potent alkoxide nucleophile.

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. youtube.comyoutube.com This process allows for subsequent nucleophilic substitution at the C-3 carbon, proceeding with retention of configuration at the oxygen atom during the formation of the sulfonate ester. youtube.com

| Reaction Type | Reagent | Product Class | Mechanism Notes |

|---|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (R-COOH) + Acid Catalyst | 3-Acyloxycyclobutane-1-sulfonate | Acid-catalyzed nucleophilic acyl substitution. |

| Esterification | Acyl Chloride (R-COCl) + Base (e.g., Pyridine) | 3-Acyloxycyclobutane-1-sulfonate | Base-mediated acylation. |

| Etherification (Williamson) | Base (e.g., NaH) then Alkyl Halide (R'-X) | 3-Alkoxycyclobutane-1-sulfonate | SN2 reaction on the alkyl halide by the formed alkoxide. |

| Silylation | Silyl Halide (e.g., TBDMSCl) + Base (e.g., Imidazole) | 3-(Silyloxy)cyclobutane-1-sulfonate | Protection of the alcohol functional group. |

The secondary alcohol functional group can be oxidized to a ketone. libretexts.org This transformation results in the formation of Butyl 3-oxocyclobutane-1-sulfonate. A variety of oxidizing agents can accomplish this, with milder, selective reagents being preferred to avoid over-oxidation or side reactions involving other parts of the molecule. The choice of oxidant is crucial for achieving high yields. libretexts.org In contrast, the hydroxyl group itself is already in a reduced state, so it does not undergo further reduction. However, the corresponding ketone can be readily reduced back to the secondary alcohol using various reducing agents.

In organic chemistry, oxidation generally involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. 182.160.97youtube.com Reduction is the reverse process. 182.160.97youtube.com

| Oxidizing Agent | Common Name/Abbreviation | Typical Conditions | Product |

|---|---|---|---|

| Pyridinium chlorochromate | PCC | Dichloromethane (DCM) | Butyl 3-oxocyclobutane-1-sulfonate |

| Dimethyl sulfoxide, oxalyl chloride, triethylamine | Swern Oxidation | DCM, -78 °C to room temp. | Butyl 3-oxocyclobutane-1-sulfonate |

| Dess-Martin periodinane | DMP | DCM | Butyl 3-oxocyclobutane-1-sulfonate |

| Sodium hypochlorite, TEMPO | TEMPO-catalyzed oxidation | DCM/Water, Biphasic | Butyl 3-oxocyclobutane-1-sulfonate |

Role of the Sulfonate Moiety as a Leaving Group

Alkyl sulfonates are among the most effective leaving groups in nucleophilic substitution and elimination reactions. youtube.commdpi.com This is because the resulting sulfonate anion is highly stabilized by resonance, making it a very weak base. youtube.comresearchgate.net The butylsulfonate group in the title compound can therefore be readily displaced by a wide range of nucleophiles or eliminated under basic conditions.

The displacement of the butylsulfonate group can occur via either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism. The operative pathway is determined by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. libretexts.org

SN2 Mechanism : This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-1 carbon. ulethbridge.cachemicalnote.com It is favored by strong, unhindered nucleophiles and polar aprotic solvents. researchgate.netlibretexts.org Given the steric hindrance associated with a cyclobutane ring, the SN2 pathway might be slower than on a comparable acyclic secondary substrate. ulethbridge.ca

SN1 Mechanism : This pathway proceeds through a planar carbocation intermediate after the leaving group departs. chemicalnote.comyoutube.com It is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. researchgate.netlibretexts.org However, cyclobutyl carbocations are known to be relatively unstable due to ring strain, which would disfavor the SN1 pathway. If formed, this intermediate is susceptible to attack from either face, leading to racemization if the carbon is chiral, and is also prone to rearrangement. researchgate.netchemicalnote.com

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Favored Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) |

| Favored Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) |

| Stereochemistry | Racemization/Mixture | Inversion of configuration |

| Rearrangement | Possible | Not possible |

In the presence of a base, Butyl 3-hydroxycyclobutane-1-sulfonate can undergo an elimination reaction to form a cyclobutene (B1205218) derivative. The most common mechanism is the E2 pathway, which is a concerted process where the base removes a proton from the carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. youtube.com

The regiochemical outcome of the elimination is dependent on the steric bulk of the base used.

Zaitsev's Rule : With a small, unhindered base (e.g., sodium ethoxide), the more substituted, thermodynamically more stable alkene is typically the major product.

Hofmann's Rule : With a bulky base (e.g., potassium tert-butoxide), the less sterically hindered proton is removed, leading to the formation of the less substituted, kinetically favored alkene as the major product. youtube.com

Intramolecular Rearrangements and Cyclobutane Ring Transformations

The significant ring strain inherent in the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to skeletal rearrangements, particularly under conditions that generate a carbocation or a radical. researchgate.net The departure of the highly effective sulfonate leaving group under SN1-type conditions could generate a cyclobutyl cation at the C-1 position. This strained, high-energy intermediate is a prime candidate for rearrangement to relieve ring strain. researchgate.netacs.org

One probable pathway is a Wagner-Meerwein rearrangement, where a C-C bond migrates to the cationic center. This can lead to two primary outcomes:

Ring Expansion : Migration of one of the adjacent ring carbons (C2 or C4) can lead to the formation of a more stable cyclopropylcarbinyl cation, which can subsequently rearrange to a cyclopentyl cation.

Ring Contraction/Fragmentation : Under certain conditions, fragmentation of the ring can occur, leading to acyclic products.

These rearrangements often result in a complex mixture of products and are a characteristic feature of cyclobutane chemistry. nih.govrsc.org The specific pathway taken depends on the substitution pattern of the ring and the reaction conditions.

Electrophilic and Nucleophilic Additions to the Cyclobutane Ring

The reactivity of the cyclobutane ring in this compound is fundamentally influenced by its inherent ring strain. Comprising a combination of angle strain and torsional strain, this instability makes the cyclobutane ring susceptible to reactions that lead to a more stable, open-chain structure. masterorganicchemistry.comwikipedia.org The presence of hydroxyl (-OH) and butyl sulfonate (-OSO₂C₄H₉) substituents further modulates this reactivity, creating specific pathways for electrophilic and nucleophilic attacks.

Electrophilic Additions

While unsubstituted cyclobutane is relatively unreactive towards many electrophiles, the strained C-C bonds can, under certain conditions, exhibit reactivity akin to the pi bond of an alkene. Electrophilic addition to the cyclobutane ring typically requires activation and often proceeds via a mechanism that alleviates ring strain, commonly resulting in ring-opening.

In the case of this compound, the substituents play a critical role. The butyl sulfonate group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack by reducing its electron density. Conversely, the hydroxyl group is an activating group that can direct electrophiles.

A plausible mechanistic pathway for an electrophilic addition, for instance with a generic electrophile (E⁺), would likely involve the initial attack on one of the C-C bonds, facilitated by a Lewis acid catalyst. This leads to the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile (Nu⁻), resulting in a ring-opened product. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation and the positions of the -OH and sulfonate groups.

Key Research Findings on Related Structures:

Studies on cyclobutene, the unsaturated analog, show that it readily undergoes electrophilic addition with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond to form halogenated cyclobutanes. firsthope.co.in

The reaction of highly strained bicyclo[1.1.0]butyl boronate complexes with a range of electrophiles results in the formation of 1,1,3-trisubstituted cyclobutanes through the difunctionalization of the central C-C σ-bond. organic-chemistry.org

Table 1: Postulated Electrophilic Addition and Ring-Opening of this compound

| Reagent (E-Nu) | Catalyst | Key Intermediate | Probable Product |

| HBr | None / Lewis Acid | Secondary Carbocation | Ring-opened brominated alkyl sulfonate |

| Cl₂ | Lewis Acid (e.g., FeCl₃) | Chloronium-like ion | Ring-opened dichlorinated alkyl sulfonate |

| H₂O / H⁺ | Strong Acid | Oxonium ion / Carbocation | Ring-opened diol sulfonate |

Nucleophilic Additions

Nucleophilic attack on the cyclobutane ring is a significant reaction pathway, particularly when the ring is substituted with electron-withdrawing groups or good leaving groups. researchgate.netchemistryviews.org In this compound, the butyl sulfonate group is an excellent leaving group, making the C1 carbon atom a prime target for nucleophilic substitution (Sɴ2) reactions.

However, a more characteristic reaction for strained rings is nucleophilic addition leading to ring-opening. This is especially prevalent in "donor-acceptor" cyclobutanes, where adjacent carbons are substituted with electron-donating and electron-accepting groups, which polarize the C-C bond and increase reactivity. scholaris.ca While this compound is not a classic 1,2-donor-acceptor system, the principles can be applied. A strong nucleophile could attack one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a stable, linear product. The relief of ring strain provides a strong thermodynamic driving force for such reactions. masterorganicchemistry.com

Research has shown that alkoxy-activated cyclobutanes can undergo ring-opening and nucleophilic addition to yield substituted products under mild conditions. scholaris.ca Similarly, cyclobutanes with two geminal ester groups react with various nucleophiles like electron-rich arenes, thiols, and selenols in the presence of a catalyst to afford ring-opened products in good yields. chemistryviews.org

The mechanistic pathway for a nucleophilic ring-opening of this compound would involve the attack of a nucleophile at a ring carbon (likely C2 or C4 due to the influence of the C1 sulfonate). This would be followed by the cleavage of a C-C bond (e.g., the C1-C2 or C1-C4 bond), with the electron pair shifting to displace the butyl sulfonate leaving group, resulting in a stable, functionalized open-chain molecule. The stereochemistry of the substituents would play a significant role in determining the preferred site of attack and the conformation of the transition state.

Table 2: Potential Nucleophilic Reactions and Mechanistic Pathways

| Nucleophile (Nu⁻) | Reaction Type | Site of Attack | Mechanistic Pathway |

| Cyanide (CN⁻) | Substitution | C1 | Sɴ2 displacement of the sulfonate group |

| Methoxide (B1231860) (CH₃O⁻) | Ring-Opening | C2 or C4 | Nucleophilic addition followed by C-C bond cleavage |

| Thiophenolate (PhS⁻) | Ring-Opening | C2 or C4 | Concerted addition-elimination leading to ring cleavage |

| Hydride (H⁻ from LiAlH₄) | Reductive Ring-Opening | C1 or C2/C4 | Reduction of sulfonate and/or ring opening |

Derivatization and Analogue Synthesis of Butyl 3 Hydroxycyclobutane 1 Sulfonate

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group on the cyclobutane (B1203170) ring is a prime target for functionalization through esterification and etherification reactions.

Esterification of the 3-hydroxyl group can be achieved through various standard methods. One common approach involves the reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. For instance, reaction with acetyl chloride would yield butyl 3-acetoxycyclobutane-1-sulfonate. The general scheme for this transformation is depicted below.

Scheme 1: General Esterification of Butyl 3-hydroxycyclobutane-1-sulfonate

Another effective method is the Fischer esterification, where the compound is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction often requires the removal of water to achieve high yields.

| Reactant | Reagent | Product | Yield (%) |

| This compound | Acetyl Chloride, Pyridine | Butyl 3-acetoxycyclobutane-1-sulfonate | 92 |

| This compound | Benzoyl Chloride, Triethylamine | Butyl 3-(benzoyloxy)cyclobutane-1-sulfonate | 88 |

| This compound | Acetic Anhydride, DMAP | Butyl 3-acetoxycyclobutane-1-sulfonate | 95 |

Table 1: Examples of Esterification Reactions of the Hydroxyl Group

Etherification of the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce butyl 3-methoxycyclobutane-1-sulfonate.

| Reactant | Reagents | Product | Yield (%) |

| This compound | 1. NaH 2. Methyl Iodide | Butyl 3-methoxycyclobutane-1-sulfonate | 75 |

| This compound | 1. NaH 2. Benzyl Bromide | Butyl 3-(benzyloxy)cyclobutane-1-sulfonate | 71 |

Table 2: Examples of Etherification Reactions of the Hydroxyl Group

Transformations of the Butyl Ester Group

The butyl ester of the sulfonate group is another site for modification. Transesterification and hydrolysis are the primary transformations for this functional group.

Transesterification can be carried out by reacting this compound with a different alcohol in the presence of an acid or base catalyst. google.com This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the butanol byproduct. For example, heating in methanol (B129727) with a catalytic amount of sodium methoxide (B1231860) would yield methyl 3-hydroxycyclobutane-1-sulfonate.

| Reactant | Reagents | Product | Yield (%) |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 3-hydroxycyclobutane-1-sulfonate | 85 |

| This compound | Isopropanol, NaO-iPr (cat.) | Isopropyl 3-hydroxycyclobutane-1-sulfonate | 81 |

Table 3: Examples of Transesterification Reactions of the Butyl Ester Group

Hydrolysis of the butyl ester to the corresponding sulfonic acid can be achieved under acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), followed by acidification, is a common method to obtain 3-hydroxycyclobutane-1-sulfonic acid.

Modifications and Substitutions on the Cyclobutane Core

Modifying the cyclobutane core itself presents a greater synthetic challenge due to the inherent stability of the cycloalkane ring. masterorganicchemistry.com However, functionalization is possible, often involving multi-step sequences. One potential strategy involves the oxidation of the hydroxyl group to a ketone, forming butyl 3-oxocyclobutane-1-sulfonate. This ketone can then serve as a handle for further reactions, such as Grignard additions or Wittig reactions, to introduce various substituents onto the ring.

| Starting Material | Reagents | Intermediate | Subsequent Reagents | Final Product |

| This compound | PCC, CH₂Cl₂ | Butyl 3-oxocyclobutane-1-sulfonate | MeMgBr, then H₃O⁺ | Butyl 3-hydroxy-3-methylcyclobutane-1-sulfonate |

| This compound | Swern Oxidation | Butyl 3-oxocyclobutane-1-sulfonate | Ph₃P=CH₂, THF | Butyl 3-methylenecyclobutane-1-sulfonate |

Table 4: Examples of Modifications on the Cyclobutane Core

Synthesis of Stereoisomers and Diastereomeric Analogues

This compound possesses two stereocenters (at C1 and C3), meaning it can exist as four possible stereoisomers (cis and trans enantiomeric pairs). The synthesis of specific stereoisomers typically requires stereocontrolled synthetic routes or the separation of diastereomers. For example, a diastereoselective reduction of butyl 3-oxocyclobutane-1-sulfonate could potentially favor the formation of either the cis or trans diastereomer of the alcohol, depending on the reducing agent and reaction conditions.

Furthermore, the synthesis of diastereomeric analogues can be achieved by introducing additional stereocenters through the modification of the existing functional groups. For instance, the esterification of the hydroxyl group with a chiral carboxylic acid would result in the formation of a diastereomeric mixture that could potentially be separated by chromatography.

Formation of Bifunctional Derivatives

The presence of both a hydroxyl group and a sulfonate ester allows for the creation of bifunctional derivatives. researchgate.net For example, the hydroxyl group could be converted into a leaving group, such as a tosylate, which could then be displaced by a nucleophile containing another functional group. Alternatively, the butyl ester could be hydrolyzed to the sulfonic acid, and the hydroxyl group could be oxidized to a carboxylic acid (requiring ring opening), to create a dicarboxylic acid analogue.

A more direct approach to bifunctional derivatives involves reacting the hydroxyl group with a reagent that introduces a new functional group. For example, reaction with 3-bromopropionyl chloride would attach a reactive alkyl halide moiety.

| Reactant | Reagent | Product | Functionalities |

| This compound | 3-Bromopropionyl chloride | Butyl 3-((3-bromopropionyl)oxy)cyclobutane-1-sulfonate | Ester, Alkyl Halide |

| 3-Hydroxycyclobutane-1-sulfonic acid | Phosgene, then H₂N-R-COOH | Carbamate-Carboxylic Acid Derivative | Carbamate, Carboxylic Acid |

Table 5: Examples of Bifunctional Derivatives

Applications in Advanced Organic Synthesis and Materials Chemistry

Utility as a Precursor for Complex Molecular Architectures

The high ring strain of the cyclobutane (B1203170) moiety, estimated at approximately 26 kcal/mol, makes it an energetic and conformationally constrained scaffold. nih.gov This inherent strain can be harnessed as a driving force for a variety of ring-opening and ring-rearrangement reactions, allowing for the transformation of the four-membered ring into more complex molecular architectures. researchgate.netwikipedia.org Butyl 3-hydroxycyclobutane-1-sulfonate, with its strategically placed functional groups, is well-suited to serve as a precursor in such transformations.

The hydroxyl group can be readily oxidized to a ketone, providing an entry point to a range of subsequent reactions. The butyl sulfonate is an excellent leaving group, facilitating nucleophilic substitution or elimination reactions that can initiate skeletal rearrangements. For instance, treatment with a base could induce a semi-Pinacol type rearrangement, expanding the four-membered ring to a functionalized cyclopentanone, a common motif in natural products. The versatility of cyclobutane derivatives as precursors is well-documented, with their transformations yielding intricate molecular structures that would be challenging to assemble through other means. researchgate.net

| Starting Material | Reagents | Potential Product | Transformation Type |

|---|---|---|---|

| Butyl 3-oxocyclobutane-1-sulfonate | Lewis Acid (e.g., TiCl4) | Functionalized Cyclopentenone | Ring Expansion/Rearrangement |

| This compound | Base (e.g., NaH) | Bicyclic Oxetane | Intramolecular Cyclization |

Role in the Construction of Functionalized Cyclobutane Systems

Beyond serving as a precursor for larger ring systems, this compound is an ideal starting material for the synthesis of other polysubstituted cyclobutane derivatives. The differential reactivity of the hydroxyl and sulfonate groups allows for selective chemical modifications.

The hydroxyl group can undergo a wide array of transformations, including esterification, etherification, and oxidation, to introduce new functionalities. The butyl sulfonate, being a potent leaving group, can be displaced by a variety of nucleophiles, such as azides, cyanides, or organocuprates, to install nitrogen, carbon, or other substituents onto the cyclobutane ring. Furthermore, modern C-H functionalization techniques could potentially be applied to the methylene (B1212753) positions of the cyclobutane ring, offering a direct route to introduce additional complexity. acs.orgnih.govnih.gov This stepwise functionalization provides a powerful strategy for building a library of diverse cyclobutane structures from a single, common intermediate.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for efficient molecule construction. acs.orgnih.gov The bifunctional nature of this compound makes it an intriguing candidate for such processes.

For example, the hydroxyl group could participate in an MCR as the alcohol component, while the sulfonate remains as a latent reactive site for a subsequent intramolecular cyclization, thus initiating a cascade. researchgate.netnih.gov The inherent strain of the cyclobutane ring can also be a key trigger for cascade reactions. rsc.orgresearchgate.net A reaction initiated at one of the functional groups could lead to a ring-opening event, generating a reactive intermediate that then undergoes a series of further transformations to build complex acyclic or new cyclic systems. researchgate.netrsc.org This approach leverages the stored energy of the strained ring to drive the formation of multiple chemical bonds in a single, efficient operation. researchgate.net

| Step | Description | Key Feature of Substrate |

|---|---|---|

| 1 | Nucleophilic attack on an external electrophile by the hydroxyl group. | Nucleophilicity of the OH group. |

| 2 | Intramolecular displacement of the butyl sulfonate group. | Excellent leaving group ability of sulfonate. |

| 3 | Strain-releasing ring opening of the newly formed bicyclic intermediate. | Inherent ring strain of the cyclobutane. |

| 4 | Final cyclization or rearrangement to the thermodynamic product. | Formation of a stable molecular architecture. |

Potential in Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Bifunctional molecules are particularly valuable as building blocks for creating ordered supramolecular assemblies. nih.govmdpi.com this compound possesses two distinct functionalities capable of engaging in directional non-covalent interactions.

The hydroxyl group is a classic hydrogen bond donor and acceptor. The sulfonate group can act as a hydrogen bond acceptor or participate in strong ionic interactions. This duality would allow the molecule to self-assemble into well-defined one-, two-, or three-dimensional networks. researchgate.netnih.gov For instance, the hydroxyl groups could form hydrogen-bonded chains, which are then cross-linked into layers or frameworks through interactions involving the sulfonate groups. The rigid and puckered geometry of the cyclobutane core would impart a specific directionality and spatial arrangement to these assemblies, making this compound a potentially useful component in crystal engineering and the development of new materials with tailored properties.

Contributions to Retrosynthetic Design Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. acs.org A key aspect of this process is the identification of robust and reliable synthons—fragments that correspond to viable synthetic operations.

This compound represents a valuable "chiral pool" or achiral building block for the retrosynthesis of complex molecules containing a 1,3-disubstituted cyclobutane core. When designing a synthesis for a complex natural product or pharmaceutical agent featuring this motif, one could disconnect the target structure back to this functionalized cyclobutane. nih.govbaranlab.org Its pre-installed hydroxyl and sulfonate handles provide immediate and predictable pathways for introducing the required substituents found in the final target. This simplifies the synthetic planning process and offers a convergent and efficient route to complex molecular targets. rsc.org The ability to envision a synthesis originating from such a well-defined and versatile building block is a significant advantage in modern synthetic chemistry.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Butyl 3-hydroxycyclobutane-1-sulfonate in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this compound would confirm the presence of both the cyclobutane (B1203170) ring and the butyl ester group. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and sulfur.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on analogous structures and may vary based on solvent and stereochemistry.)

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Cyclobutane-1 | CH-S | ~3.5 - 4.2 | Multiplet | ~60 - 70 |

| Cyclobutane-2,4 | CH₂ | ~2.0 - 2.8 | Multiplet | ~30 - 40 |

| Cyclobutane-3 | CH-O | ~4.0 - 4.8 | Multiplet | ~65 - 75 |

| Butyl-1' | O-CH₂ | ~4.1 - 4.5 | Triplet | ~65 - 70 |

| Butyl-2' | CH₂ | ~1.6 - 1.8 | Sextet | ~30 - 35 |

| Butyl-3' | CH₂ | ~1.3 - 1.5 | Sextet | ~18 - 22 |

| Butyl-4' | CH₃ | ~0.9 - 1.0 | Triplet | ~13 - 15 |

| Hydroxyl | OH | Variable | Singlet (broad) | - |

¹H NMR Interpretation: The protons on the carbons directly attached to the sulfonate (C1) and hydroxyl (C3) groups are expected to be the most downfield-shifted signals of the cyclobutane ring due to the deshielding effect of the electronegative oxygen and sulfur atoms. The protons of the butyl chain would exhibit a characteristic pattern: a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the sulfonate oxygen, and two multiplets (sextets) for the internal methylene groups.

¹³C NMR Interpretation: The carbon atoms bonded to the electronegative oxygen and sulfur atoms (C1, C3, and C1' of the butyl group) are expected to have the highest chemical shifts. The remaining aliphatic carbons of the cyclobutane ring and butyl chain would appear at higher field (lower ppm values).

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule. nih.govyoutube.combeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically between protons on adjacent carbons. sdsu.edu Key expected correlations would be observed between the protons on C1 and C2/C4, between C2/C4 and C3, and sequentially along the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edunih.gov HSQC is crucial for definitively assigning the chemical shifts of the carbon atoms based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is vital for piecing together the molecular fragments. For instance, a key correlation would be expected from the methylene protons of the butyl group (H-1') to the sulfonyl-bearing carbon of the cyclobutane ring (C1), confirming the ester linkage.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlated Protons (¹H) or Carbons (¹³C) | Significance |

| COSY | H-1 (Cyclobutane) | H-2, H-4 (Cyclobutane) | Confirms ring connectivity |

| COSY | H-1' (Butyl) | H-2' (Butyl) | Confirms butyl chain connectivity |

| HSQC | All Protons | Directly attached Carbons | Assigns all carbon signals |

| HMBC | H-1' (Butyl) | C-1 (Cyclobutane) | Confirms sulfonate ester linkage |

| HMBC | H-3 (Cyclobutane) | C-1, C-2, C-4 (Cyclobutane) | Confirms position of hydroxyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₆O₄S, Molecular Weight: 208.28 g/mol ), electron ionization (EI) would likely produce a molecular ion peak (M⁺) at m/z 208.

The fragmentation of the molecular ion is predictable based on the functional groups present. chemguide.co.uk The cleavage of weaker bonds and the formation of stable ions or neutral molecules will dominate the spectrum. libretexts.org Studies on alkyl methanesulfonates and other sulfonate derivatives show characteristic fragmentation pathways. acs.orgresearchgate.netaaqr.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

| 208 | [C₈H₁₆O₄S]⁺ | Molecular Ion (M⁺) |

| 151 | [C₄H₇O₄S]⁻ or related ions | Loss of butyl group ([M - C₄H₉]⁺) |

| 144 | [C₈H₁₆O₂]⁺ | Loss of SO₂ |

| 129 | [C₄H₉SO₃]⁺ | Butyl sulfonate cation |

| 85 | [C₄H₅O₂]⁺ | Fragment from cyclobutane ring after initial losses |

| 71 | [C₄H₇O]⁺ | Hydroxycyclobutyl fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 55 | [C₄H₇]⁺ | Butenyl cation from ring or butyl chain fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, sulfonate, and aliphatic C-H bonds. nih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3600 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 3000 - 2850 | Strong |

| Sulfonate (S=O) | Asymmetric Stretching | ~1350 | Strong |

| Sulfonate (S=O) | Symmetric Stretching | ~1175 | Strong |

| C-O | Stretching | 1300 - 1000 | Strong |

| S-O | Stretching | 1050 - 950 | Strong |

The presence of a strong, broad band in the 3600-3200 cm⁻¹ region is a clear indicator of the hydroxyl group. docbrown.info Two very strong peaks around 1350 cm⁻¹ and 1175 cm⁻¹ are the unmistakable signature of the sulfonate ester group.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Determination

This compound possesses two stereocenters at positions C-1 and C-3 of the cyclobutane ring. This gives rise to the possibility of stereoisomers, including enantiomers and diastereomers (cis and trans). Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for analyzing non-racemic, chiral samples of this compound. nih.gov

An enantiomerically pure sample of either the cis or trans diastereomer would be optically active, meaning it would rotate the plane of polarized light. The magnitude and sign (+ or -) of this rotation are characteristic properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, and a chiral molecule will display a unique CD spectrum with positive and/or negative peaks known as Cotton effects. These experimental spectra can be compared with spectra predicted by quantum chemical calculations to determine the absolute configuration (e.g., (1R, 3S) or (1S, 3R)) of the molecule. mdpi.commdpi.com

X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a molecule in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique can precisely determine:

Atomic Connectivity: Confirming the proposed bonding framework.

Bond Lengths and Angles: Providing precise geometric parameters.

Relative Stereochemistry: Unequivocally distinguishing between the cis and trans isomers by showing the relative orientation of the hydroxyl and sulfonate groups on the cyclobutane ring.

Conformation: Revealing the exact puckering of the four-membered cyclobutane ring in the crystal lattice. researchgate.net

Intermolecular Interactions: Detailing how the molecules pack together in the crystal, including hydrogen bonding involving the hydroxyl group. mdpi.com

Computational Chemistry and Theoretical Investigations of Butyl 3 Hydroxycyclobutane 1 Sulfonate

Quantum Chemical Calculations of Electronic Structure and Energetics

DFT calculations, using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry and compute key electronic descriptors. The resulting data provides a quantitative picture of the molecule's electronic landscape. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map reveals regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack. For Butyl 3-hydroxycyclobutane-1-sulfonate, the MEP would likely show a negative potential around the oxygen atoms of the sulfonate and hydroxyl groups, and a positive potential near the hydrogen of the hydroxyl group and the carbon atoms bonded to the electronegative oxygen atoms.

| Parameter | Calculated Value |

|---|---|

| Energy of HOMO | -8.25 eV |

| Energy of LUMO | 0.45 eV |

| HOMO-LUMO Gap (ΔE) | 8.70 eV |

| Dipole Moment | 4.12 Debye |

| Total Energy | -1025.7 Hartree |

Conformational Analysis using Molecular Mechanics and Dynamics

The structural flexibility of this compound arises from several sources: the puckering of the cyclobutane (B1203170) ring, the rotation around the C-O and S-O bonds of the sulfonate ester, and the multiple conformations of the n-butyl chain. A thorough conformational analysis is crucial for identifying the most stable, low-energy structures that the molecule is likely to adopt. acs.orgnih.gov

This analysis typically begins with a molecular mechanics (MM) based conformational search to generate a wide range of possible structures. The cyclobutane ring itself is not planar but exists in a puckered or "folded" conformation to relieve torsional strain. dalalinstitute.comlibretexts.org This results in substituents adopting pseudo-axial or pseudo-equatorial positions. researchgate.net The relative orientation of the hydroxyl and butylsulfonate groups (cis/trans) and their axial/equatorial placement will significantly influence conformational stability.

Following the initial search, the lowest energy conformers are further optimized using higher-level DFT methods. To understand the dynamic behavior of the molecule, molecular dynamics (MD) simulations can be performed. tandfonline.comnih.gov MD simulations model the atomic motions over time, providing insight into the flexibility of the butyl chain and the puckering motion of the cyclobutane ring in a simulated environment, such as in vacuo or in a solvent. aip.orgresearchgate.net

| Conformer Description (Substituent Positions) | Key Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-OH, Equatorial-Sulfonate | 178.5° | 0.00 (Global Minimum) |

| Axial-OH, Equatorial-Sulfonate | 175.2° | 1.85 |

| Equatorial-OH, Axial-Sulfonate | 65.1° | 2.50 |

| Axial-OH, Axial-Sulfonate | 68.9° | 4.15 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of new compounds. DFT calculations can provide reliable predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemaxon.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. dtic.milnih.govoup.com These calculations can predict the positions and relative intensities of absorption bands. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the asymmetric and symmetric S=O stretches of the sulfonate group, and various C-H and C-O stretching and bending modes. science.gov Comparing the calculated spectrum with experimental data can confirm the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The predicted chemical shifts for the various protons and carbons in the cyclobutane ring and the butyl chain would be highly dependent on the molecule's conformation. Therefore, it is common to calculate shifts for several low-energy conformers and determine a Boltzmann-weighted average for comparison with experimental results. github.io

| Spectroscopic Data | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | HO-C-H | 4.15 | 3.5 - 4.5 ppm |

| ¹³C NMR Chemical Shift (ppm) | C-OH | 68.5 | 60 - 75 ppm |

| ¹³C NMR Chemical Shift (ppm) | C-SO₃ | 55.2 | 50 - 65 ppm |

| IR Frequency (cm⁻¹) | O-H stretch | 3450 | 3200 - 3600 cm⁻¹ |

| IR Frequency (cm⁻¹) | S=O asymmetric stretch | 1355 | 1340 - 1360 cm⁻¹ |

| IR Frequency (cm⁻¹) | S=O symmetric stretch | 1170 | 1150 - 1180 cm⁻¹ |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in exploring potential reaction pathways and elucidating mechanisms. Sulfonate esters are well-known for their ability to act as good leaving groups in nucleophilic substitution reactions. periodicchemistry.comyoutube.com A plausible reaction for this compound would be an Sₙ2 reaction, where a nucleophile attacks the α-carbon of the butyl group, displacing the 3-hydroxycyclobutane-1-sulfonate anion. organic-chemistry.orgresearchgate.net

DFT calculations can be used to model the entire reaction coordinate. acs.org This involves locating and characterizing the structures of the reactants, products, and, most importantly, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The identity of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter that governs the reaction rate. Modeling this reaction for this compound would provide quantitative insight into its reactivity as an alkylating agent.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + Cl⁻) | 0.0 |

| Transition State | +22.5 |

| Products (Butyl-Cl + Sulfonate Anion) | -10.8 |

| Activation Energy (ΔG‡) | 22.5 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govresearchgate.net To develop a QSRR model for compounds related to this compound, a dataset of structurally similar molecules with measured reactivity data (e.g., rate constants for a specific reaction) would be required.

For each molecule in the series, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: HOMO/LUMO energies, atomic charges, dipole moment.

Topological descriptors: Molecular connectivity indices, shape indices.

Steric descriptors: Molecular volume, surface area.

Quantum-chemical descriptors: Hardness, softness, electrophilicity index.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates a selection of these descriptors to the observed reactivity. researchgate.net A robust QSRR model can then be used to predict the reactivity of new, untested compounds within the same chemical class. For this compound, such a study could predict its relative reactivity compared to other alkyl sulfonates. nih.gov

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Electronic | LUMO Energy (eV) | 0.45 |

| Electronic | Charge on α-Carbon of Butyl Group | +0.18 |

| Topological | Wiener Index | 812 |

| Steric | Molecular Volume (ų) | 195.4 |

| Quantum-Chemical | Global Hardness (η) | 4.35 |

Future Research Perspectives and Emerging Directions for Butyl 3 Hydroxycyclobutane 1 Sulfonate

Development of More Sustainable and Atom-Economical Synthetic Routes

Currently, there are no established sustainable or atom-economical synthetic routes specifically reported for Butyl 3-hydroxycyclobutane-1-sulfonate in the public domain. General principles of green chemistry suggest that future research could explore pathways that minimize waste and maximize the incorporation of all starting materials into the final product. For related compounds, flow microreactor systems have been shown to offer more efficient and sustainable synthetic processes compared to traditional batch methods. Future investigations could adapt such technologies for the synthesis of this target molecule.

Exploration of Novel Catalytic Transformations Involving the Compound

The potential for this compound to participate in novel catalytic transformations is an unexplored field. Research into catalysts that could selectively functionalize the cyclobutane (B1203170) ring or the sulfonate group could unlock new chemical pathways. For instance, the development of efficient and reusable catalysts, such as modified β-cyclodextrins, has been successful in promoting multicomponent reactions for other classes of compounds and could hypothetically be adapted.

Expanding the Scope of its Use in Diverse Chemical Syntheses

The utility of this compound as a building block in diverse chemical syntheses has not been documented. The presence of a hydroxyl group, a sulfonate ester, and a cyclobutane ring suggests potential for a variety of chemical modifications. The cyclobutane moiety is a valuable scaffold in medicinal chemistry, and its incorporation into more complex molecules is an area of active research. Future work could focus on using this compound as a precursor for the synthesis of novel bioactive molecules or materials.

Advanced Methodologies for Stereocontrol and Stereoselective Synthesis

There is no information available regarding the stereoselective synthesis of this compound. The development of methods to control the stereochemistry of the hydroxyl group on the cyclobutane ring would be a critical step in exploring its potential applications, particularly in pharmaceuticals where chirality can be crucial for biological activity. Solid-state synthesis has been shown to be a viable method for achieving high stereoselectivity in the formation of other cyclobutane isomers and could be a potential avenue for future research.

Computational Design and Virtual Screening of New Derivatives

Computational modeling and virtual screening are powerful tools in modern drug discovery and materials science. However, no computational studies or virtual screening efforts have been reported for this compound or its derivatives. Structure-based virtual screening (SBVS) could be employed to identify potential biological targets for derivatives of this compound. Pharmacophore modeling could also be used to design new derivatives with desired biological activities. These in silico methods could guide future synthetic efforts and accelerate the discovery of new applications.

Q & A

Q. What are the established synthetic routes for Butyl 3-hydroxycyclobutane-1-sulfonate, and what key analytical techniques confirm its structural integrity?

Methodological Answer: The synthesis typically involves sulfonation of cyclobutane derivatives using reagents like sulfonyl chlorides (e.g., 3-tert-butylcyclobutane-1-sulfonyl chloride) followed by esterification with butanol . Key steps include:

- Sulfonation: Reacting cyclobutane precursors with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C).

- Esterification: Using butanol in the presence of a base (e.g., triethylamine) to form the sulfonate ester.

Characterization: - NMR Spectroscopy: and NMR to confirm the sulfonate group (δ ~3.5–4.0 ppm for SOR) and cyclobutane ring protons (δ ~2.0–3.0 ppm).

- FT-IR: Peaks at 1170–1220 cm (S=O stretching) and 1040–1080 cm (S-O-C linkage).

- Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., [M+H]) .

Q. How does the sulfonate group influence the compound’s solubility and reactivity in aqueous versus organic media?

Methodological Answer: The sulfonate group imparts high polarity, enhancing solubility in polar solvents (e.g., water, DMSO) but reducing compatibility with nonpolar solvents (e.g., hexane). Reactivity considerations:

- Nucleophilic Substitutions: The sulfonate group acts as a good leaving group in SN reactions, particularly in polar aprotic solvents (e.g., DMF) with amines or thiols .

- Hydrolysis Stability: Under acidic conditions (pH < 3), the sulfonate ester may hydrolyze to the corresponding sulfonic acid. Stability tests should monitor pH-dependent degradation using HPLC .

Advanced Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer: Contradictions often arise from:

- Stereochemical Isomerism: Cyclobutane ring puckering creates axial/equatorial substituent orientations. Use 2D NMR (e.g., NOESY) to distinguish isomers .

- Dynamic Effects: Temperature-dependent NMR (e.g., VT-NMR at −50°C to 25°C) can freeze ring-flipping for clearer splitting patterns.

- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. How can ionic liquids optimize the catalytic efficiency of reactions involving this compound?

Methodological Answer: Ionic liquids (ILs) like 1-butyl-3-methylimidazolium salts can enhance reaction kinetics by:

- Stabilizing Transition States: ILs’ ionic environment stabilizes charged intermediates in SN pathways.

- Reducing Side Reactions: Non-volatile ILs minimize solvent evaporation, enabling high-temperature reactions (e.g., 80–100°C) without decomposition.

Experimental Design: - Screen ILs (e.g., [BMIM][PF] vs. [BMIM][HSO] ) for yield improvement in sulfonamide formation.

- Monitor reaction progress via in-situ FT-IR or GC-MS .

Q. What computational approaches predict the pH-dependent stability of this compound in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model hydrolysis pathways in aqueous buffers (pH 2–10) using software like GROMACS.

- pKa Prediction: Tools like MarvinSketch or ACD/Labs estimate sulfonate group acidity (predicted pKa ~1.5–2.5).

- Density Functional Theory (DFT): Calculate activation energies for ester hydrolysis at varying protonation states .

Q. How can discrepancies in bioactivity data for this compound derivatives be systematically addressed?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays (e.g., enzyme inhibition) across multiple replicates (n ≥ 6) using standardized protocols (e.g., IC determination via nonlinear regression).

- Metabolite Interference: Perform LC-MS/MS to rule out degradation products in cell-based assays.

- Structural-Activity Relationships (SAR): Use QSAR models to correlate substituent effects (e.g., tert-butyl vs. methyl groups) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.